molecular formula C20H28N2O4S2 B12200579 N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide

N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide

Cat. No.: B12200579
M. Wt: 424.6 g/mol
InChI Key: RURSJFPPBULSRU-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(3-Butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide is a structurally complex heterocyclic compound featuring a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core modified with 5,5-dioxide (sulfone) groups. Key substituents include a 3-butoxyphenyl moiety at position 3 and a 3-methylbutanamide group at the nitrogen of the thiazole ring.

Properties

Molecular Formula

C20H28N2O4S2

Molecular Weight

424.6 g/mol

IUPAC Name

N-[3-(3-butoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-methylbutanamide

InChI

InChI=1S/C20H28N2O4S2/c1-4-5-9-26-16-8-6-7-15(11-16)22-17-12-28(24,25)13-18(17)27-20(22)21-19(23)10-14(2)3/h6-8,11,14,17-18H,4-5,9-10,12-13H2,1-3H3

InChI Key

RURSJFPPBULSRU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones under acidic conditions.

    Introduction of the Butoxyphenyl Group: This step involves the nucleophilic substitution reaction of the thiazole intermediate with 3-butoxyphenyl halides.

    Formation of the Thieno Ring: The thieno ring is formed by the intramolecular cyclization of the thiazole intermediate under oxidative conditions.

    Attachment of the Methylbutanamide Group: This final step involves the acylation of the thieno-thiazole intermediate with 3-methylbutanoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The thieno-thiazole ring can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The butoxyphenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thioethers or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thieno-thiazole ring structure allows it to interact with various biological pathways, potentially inhibiting or activating specific proteins involved in disease processes.

Comparison with Similar Compounds

Thiazolidinone Derivatives (e.g., Compounds 9g and 9m)

  • Core Structure: Thiazolidin-4-one ring (saturated five-membered thiazole derivative) vs. the target’s bicyclic tetrahydrothieno-thiazole system.
  • Substituents :
    • Compound 9g : 3-Methoxyphenyl and 3-methoxybenzylidene groups; lacks sulfone moieties .
    • Compound 9m : 2,3-Dihydrobenzo[1,4]dioxin substituents; bicyclic ether enhances rigidity and lipophilicity .
  • Key Differences : The target’s sulfone groups increase polarity, while the butoxy chain provides greater lipophilicity compared to methoxy or dioxolane substituents.

Thiazolo[3,2-a]Pyrimidine Derivatives (e.g., Compounds 11a and 11b)

  • Core Structure: Fused thiazole-pyrimidine system vs. the target’s bicyclic thieno-thiazole.
  • Substituents: 11a: 2,4,6-Trimethylbenzylidene and 5-methylfuran groups; electron-donating methyl groups enhance stability . 11b: 4-Cyanobenzylidene; strong electron-withdrawing cyano group impacts electronic density and reactivity .
  • Key Differences: The target’s amide group enables hydrogen bonding, absent in 11a/b, which rely on cyano or furan groups for interactions.

Bis-Thiadiazole/Thiazole Derivatives (e.g., )

  • Core Structure: Bis-heterocyclic systems with thieno[2,3-b]thiophene vs. the target’s monocyclic thieno-thiazole.
  • Substituents: Hydrazonoyl halides and methyl groups; extended aromaticity may enhance antimicrobial activity .

Biological Activity

N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide (CAS Number: 929865-00-9) is a complex organic compound with significant potential in pharmacology due to its diverse biological activities. This article provides an overview of its biological activity, synthesis, and potential applications based on available research.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₂₆N₂O₄S₂
  • Molecular Weight : 410.6 g/mol
  • IUPAC Name : N-[3-(3-butoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide

The compound features a thiazole ring and a butoxyphenyl group, contributing to its unique chemical properties and biological activities.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted the effectiveness of thiazole derivatives against various pathogens, including bacteria and fungi. The compound's structure allows it to interact with microbial targets effectively.

Microbial Strain Activity Reference
Candida albicansModerate to high inhibition
Cryptococcus neoformansModerate inhibition
Escherichia coliAntibacterial activity observed

Antitumor Activity

The thiazole moiety in the compound has been associated with antitumor properties. Studies suggest that similar compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms may involve the inhibition of key signaling pathways associated with tumor growth.

Antileishmanial Activity

Recent studies have shown that derivatives of this compound could potentially serve as antileishmanial agents. The mechanism involves disrupting the metabolic pathways of Leishmania species, which are responsible for leishmaniasis. In vitro assays demonstrated promising results against these parasites.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.
  • Receptor Interaction : It may interact with various receptors involved in cellular signaling pathways.
  • Apoptosis Induction : Promotes programmed cell death in cancer cells through mitochondrial pathways.

Case Studies and Research Findings

  • Antifungal Screening : A study evaluated several thiazole derivatives for antifungal activity against Candida albicans and Cryptococcus neoformans. The results indicated that structural modifications significantly influenced their efficacy, suggesting that this compound could be optimized for enhanced antifungal properties .
  • Anticancer Potential : In another study focusing on azomethine compounds similar to this thiazole derivative, researchers found that these compounds exhibited cytotoxic effects on various cancer cell lines. The study emphasized the importance of substituent groups in enhancing biological activity .

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